4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Description

Chemical Identity and IUPAC Nomenclature

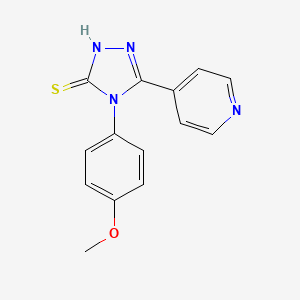

4-(4-Methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class. Its systematic IUPAC name, 4-(4-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione , reflects its structural features:

- A 1,2,4-triazole core substituted at positions 3 and 4.

- A 4-methoxyphenyl group at position 4.

- A pyridin-4-yl group at position 5.

- A thione group at position 3.

The molecular formula is C₁₄H₁₂N₄OS , with a molecular weight of 284.34 g/mol . The compound exhibits tautomerism between thione (C=S) and thiol (S–H) forms, though the thione form dominates in solid-state and solution phases due to thermodynamic stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₄OS |

| Molecular Weight | 284.34 g/mol |

| IUPAC Name | 4-(4-Methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

| CAS Registry Number | 109220-26-0 |

| Key Functional Groups | 1,2,4-Triazole, Methoxyphenyl, Pyridine, Thione |

Historical Development in Heterocyclic Chemistry

The synthesis of 1,2,4-triazole derivatives dates to the late 19th century, but interest in This compound emerged in the 21st century alongside advances in medicinal chemistry. Early work on triazole-thiols focused on their coordination chemistry and biological potential. This compound gained attention due to:

- Structural versatility : The methoxyphenyl and pyridinyl groups enhance π-π stacking and hydrogen-bonding interactions, making it valuable in metal-organic frameworks (MOFs) and enzyme inhibition studies.

- Synthetic accessibility : Its preparation involves cyclization of hydrazide intermediates with carbon disulfide, followed by functionalization.

- Pharmacophore potential : The triazole-thiol core is a known bioisostere for carboxylate and amide groups, driving its use in drug design.

Key milestones include its characterization via NMR and X-ray crystallography, which confirmed tautomeric preferences, and its application in zinc(II) coordination polymers for luminescent materials.

Position Within 1,2,4-Triazole-3-thiol Derivatives

This compound occupies a unique niche among 1,2,4-triazole-3-thiol derivatives due to its dual aromatic substituents (methoxyphenyl and pyridinyl). Comparatively:

- Simpler derivatives : 1H-1,2,4-Triazole-3-thiol (C₂H₃N₃S) lacks aromatic substituents, limiting its electronic complexity.

- Biologically active analogs : 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits antifungal activity but lacks the pyridine ring’s hydrogen-bonding capacity.

- Steric and electronic effects : The methoxy group’s electron-donating nature and pyridine’s electron-withdrawing properties create a push-pull system, modulating reactivity in catalytic and supramolecular contexts.

This structural uniqueness positions it as a scaffold for hybrid materials and bioactive molecules, bridging heterocyclic chemistry and applied sciences.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c1-19-12-4-2-11(3-5-12)18-13(16-17-14(18)20)10-6-8-15-9-7-10/h2-9H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKUEKQPGNCQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with pyridine-4-carboxaldehyde in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate is then cyclized using thiosemicarbazide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

Substitution: Sodium hydride or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that triazole derivatives, including 4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial activity. The presence of the thiol group enhances the compound's ability to inhibit microbial growth.

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of microbial cell membranes and interference with cellular metabolism.

-

Case Studies :

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL

Anticancer Potential

The triazole scaffold has been linked to anticancer properties through various studies that highlight its ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Mechanism of Action : Triazoles can interfere with key metabolic pathways in cancer cells, leading to cell cycle arrest and apoptosis.

- Research Findings :

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 4-methoxyphenyl-1H-indole

- 4-methoxyphenyl-1H-imidazole

- 4-methoxyphenyl-1H-pyrazole

Uniqueness

4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole ring and a pyridinyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

The compound 4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (CAS No. 109220-26-0) is a member of the triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C14H12N4OS

- Molecular Weight : 284.34 g/mol

- Structure : The compound features a triazole ring which is crucial for its biological activity.

-

Anticancer Activity :

- Triazole derivatives have shown significant cytotoxic effects against various cancer cell lines. Research indicates that compounds with the triazole scaffold can inhibit cell proliferation by targeting specific pathways involved in cancer growth and metastasis .

- The compound has been tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, demonstrating selective cytotoxicity towards these cancer types .

- Enzyme Inhibition :

Biological Activity Summary Table

Case Studies

-

Cytotoxicity Evaluation :

A study evaluated the cytotoxic effects of various triazole derivatives, including this compound, using the MTT assay. The results indicated that this compound significantly inhibited the growth of melanoma cells compared to standard chemotherapeutics . -

Molecular Docking Studies :

Molecular docking studies have shown that the compound interacts favorably with the ATP-binding site of tubulin, suggesting potential as an antitumor agent. This interaction was characterized by strong binding affinities, which correlate with observed biological activities in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, and what analytical techniques are used for characterization?

- Synthesis : The compound is typically synthesized via condensation of hydrazinecarbothioamide derivatives with aldehydes in basic media. Key steps include nucleophilic addition, cyclization, and Mannich reactions to form alkylated or Mannich base derivatives (e.g., alkylation with bromoethane or formaldehyde) .

- Characterization :

- Elemental analysis for purity validation.

- Spectroscopy : ¹H/¹³C NMR for structural elucidation, IR for functional group identification (e.g., thiol S-H stretch at ~2500 cm⁻¹), and LC-MS for molecular weight confirmation .

- Chromatography : HPLC-DAD (diode-array detection) for assessing compound individuality .

Q. How is the compound screened for biological activity, and what primary assays are used?

- Primary Screening :

- Antimicrobial : Agar diffusion assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

- Enzyme Inhibition : Alpha-amylase/alpha-glucosidase assays for antidiabetic potential .

- Molecular Docking : Preliminary screening against targets like cyclooxygenase-2 (COX-2), lanosterol 14-α-demethylase (3LD6), or viral helicases (e.g., SARS-CoV-2 M-nsp13) using PDB ligands .

- Table 1 : Common Assays and Targets

| Assay Type | Target/Model | Reference |

|---|---|---|

| Antimicrobial | Bacterial/Fungal strains | |

| Enzyme Inhibition | Alpha-amylase/glucosidase | |

| Molecular Docking | COX-2, Helicases |

Q. What are the key structural features influencing its coordination chemistry?

- The triazole-thiol moiety acts as a bidentate ligand, enabling metal coordination via sulfur (thiol) and nitrogen (triazole) atoms. Pyridinyl and methoxyphenyl groups enhance electron donation, stabilizing metal complexes (e.g., with Cu²⁺ or Zn²⁺) for catalytic or antimicrobial applications .

Advanced Research Questions

Q. How can researchers optimize Mannich reactions for synthesizing derivatives with improved bioactivity?

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalysis : Employ mild acids (e.g., acetic acid) to accelerate imine formation.

- Temperature Control : Reactions at 60–80°C improve yield while minimizing side products .

Q. How to resolve contradictions in spectral data during structural characterization?

- Methodological Approach :

- Cross-Validation : Compare ¹H NMR shifts with computational predictions (DFT calculations) to confirm resonance assignments .

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., thiol -SH) .

- Complementary Techniques : Pair IR (S-H stretch) with ¹³C NMR (carbonyl signals) to resolve ambiguities in tautomeric forms .

Q. What discrepancies exist between computational docking predictions and experimental results for kinase inhibition?

- Case Study : Docking studies predicted strong binding of derivatives to anaplastic lymphoma kinase (2XP2), but in vitro assays showed moderate activity.

- Resolution :

- Solvent Effects : Include explicit water molecules in docking simulations to account for hydration.

- Conformational Flexibility : Use molecular dynamics (MD) to assess protein-ligand stability beyond static docking .

Q. How to design metabolism studies to identify major metabolites of this compound?

- Protocol :

- In Vitro Models : Incubate with liver microsomes (e.g., rat CYP450 enzymes) and analyze via LC-MS/MS.

- Metabolite Identification : Monitor methylated derivatives (e.g., N-methyltransferase-mediated modifications) using HR-MS and fragment ion analysis .

Q. What preclinical models are suitable for evaluating anti-hypoxic efficacy?

- Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.